molecular formula C7H9NO3 B2689109 1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 204439-19-0

1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2689109
CAS No.: 204439-19-0
M. Wt: 155.153
InChI Key: YWFOKXPDJMYPQR-UHFFFAOYSA-N
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Description

1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom and a dihydropyrrole ring with two carbonyl groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with 2-amino-1-propanol under controlled conditions. The reaction typically proceeds as follows:

    Reaction of Maleic Anhydride with 2-Amino-1-Propanol: Maleic anhydride is reacted with 2-amino-1-propanol in a solvent such as ethanol or methanol. The reaction is carried out at a temperature range of 50-70°C for several hours.

    Cyclization: The intermediate product undergoes cyclization to form the dihydropyrrole ring. This step may require the addition of a catalyst or a base to facilitate the cyclization process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production methods may also include the use of advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups. Sodium borohydride (NaBH4) is a typical reducing agent used for this purpose.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications. Its derivatives are studied for their pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively reach its targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropyl-β-cyclodextrin: A derivative of cyclodextrin with a hydroxypropyl group. It is used as a solubilizing agent and drug delivery vehicle.

    N-(2-hydroxypropyl)methacrylamide: A polymerizable monomer used in the synthesis of hydrogels and drug delivery systems.

Uniqueness

1-(2-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific structure, which combines the properties of a hydroxypropyl group and a dihydropyrrole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

1-(2-hydroxypropyl)pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5(9)4-8-6(10)2-3-7(8)11/h2-3,5,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFOKXPDJMYPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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